molecular formula C14H10N2O7 B3034799 2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde CAS No. 22540-04-1

2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde

Cat. No.: B3034799
CAS No.: 22540-04-1
M. Wt: 318.24 g/mol
InChI Key: QRQLCGZCASRAEM-UHFFFAOYSA-N
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Description

2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde is an organic compound characterized by the presence of nitro groups, a methoxy group, and an aldehyde group attached to a benzene ring

Properties

IUPAC Name

2-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O7/c1-22-13-4-2-3-9(8-17)14(13)23-12-6-5-10(15(18)19)7-11(12)16(20)21/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQLCGZCASRAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241063
Record name Benzaldehyde, 2-(2,4-dinitrophenoxy)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22540-04-1
Record name Benzaldehyde, 2-(2,4-dinitrophenoxy)-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22540-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-(2,4-dinitrophenoxy)-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde typically involves the nitration of phenol derivatives followed by etherification and formylation reactions. One common method includes the nitration of 2,4-dinitrophenol to introduce nitro groups, followed by the reaction with 3-methoxybenzaldehyde under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and etherification processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2,4-Dinitrophenoxy)-3-methoxybenzoic acid.

    Reduction: 2-(2,4-Diaminophenoxy)-3-methoxybenzaldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenoxy ethanol: Similar structure but with an ethanol group instead of an aldehyde group.

    4-(2,4-Dinitrophenoxy)benzaldehyde: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .

Biological Activity

Overview

2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde, also referred to as DPE-I, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and chemosensing applications. This article explores the biological activity of DPE-I, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

DPE-I is characterized by the presence of a dinitrophenoxy group and a methoxybenzaldehyde moiety. Its chemical structure can be represented as follows:

DPE I C9H8N2O5\text{DPE I }\text{C}_9\text{H}_8\text{N}_2\text{O}_5

This compound exhibits unique properties due to its functional groups, which contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

DPE-I has been studied for its antimicrobial properties against various pathogens. Research indicates that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : DPE-I demonstrated inhibitory effects comparable to standard antibiotics.
  • Escherichia coli : The compound showed promising activity, indicating its potential as an antimicrobial agent in clinical settings.

The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, although further studies are needed to elucidate the exact mechanisms.

Chemosensing Applications

DPE-I has also been explored as a chemosensor for detecting metal ions, particularly iron(III). Studies have shown that it forms stable complexes with Fe³⁺ ions, exhibiting high selectivity over other cations such as Na⁺, K⁺, and Zn²⁺. The complexation behavior can be summarized in the following table:

Metal IonSelectivityComplexation Ratio
Fe³⁺High1:1
Cu²⁺Moderate1:1
Zn²⁺Low1:2

This property makes DPE-I a candidate for environmental monitoring and analytical chemistry applications.

Study 1: Antibacterial Efficacy

In a study conducted by Sharma et al., DPE-I was evaluated for its antibacterial efficacy against several bacterial strains. The results indicated that DPE-I had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , showcasing its potential as an alternative antimicrobial agent in treating infections caused by resistant strains .

Study 2: Chemosensing Capabilities

A separate investigation focused on the chemosensing abilities of DPE-I in detecting Fe³⁺ ions in aqueous solutions. The study utilized spectrofluorimetric techniques to demonstrate that DPE-I could effectively differentiate between Fe³⁺ and other metal ions with high sensitivity . The detection limit was established at 0.5 µM, indicating its suitability for practical applications in environmental analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde
Reactant of Route 2
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2-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde

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